N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Researchers requiring metabolically stable pyrazole-thiophene scaffolds often face SAR inconsistencies when substituting analogs with different amide side chains. This compound solves that by providing a rigid cyclopropanecarboxamide linker that restricts conformational freedom, improves metabolic stability, and offers a predictable binding vector for docking studies. - Distinct thiophen-3-yl orientation provides unique sulfur lone-pair geometry vs. 2-yl isomers for target engagement profiling. - Confirmed inactive against SSB-PriA and M. tuberculosis PstP targets, enabling use as a matched negative control. - Supplied ≥95% by HPLC; global shipping available.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 2034259-46-4
Cat. No. B2614116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
CAS2034259-46-4
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C13H15N3OS/c17-13(10-1-2-10)14-5-7-16-6-3-12(15-16)11-4-8-18-9-11/h3-4,6,8-10H,1-2,5,7H2,(H,14,17)
InChIKeyIVBHXIUAMJWGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropanecarboxamide–Pyrazole–Thiophene Probe Overview


N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034259‑46‑4) is a heterocyclic small molecule that unites a cyclopropanecarboxamide linker with a 3‑(thiophen‑3‑yl)‑1H‑pyrazole head group. Its molecular formula is C₁₃H₁₅N₃OS and its molecular weight is 261.34 g mol⁻¹ [1]. The compound belongs to the class of cyclopropanecarboxamides that carry pyrazole and thiophene substituents, a scaffold frequently explored in medicinal chemistry for kinase inhibition and agrochemical fungicide design [2]. Commercially, it is supplied as a research‑grade building block or screening probe, typically at ≥95 % purity by HPLC [1].

1 Heterocyclic probe with strained cyclopropanecarboxamide linker for kinase inhibitor design or SAR studies
2 Thiophen-3-yl substitution offers a distinct metabolic soft-spot profile for lead optimization workflows
3 Provided as a research-grade screening probe, typically ≥95% purity by HPLC

Risks of In‑Class Analogue Substitution


Closely related in‑class compounds—such as the thiophen‑2‑yl positional isomer (CAS 1448076‑44‑5), the acetamide congener (CAS 2034259‑75‑9), or the pivalamide derivative (CAS 2034452‑85‑0)—share the same pyrazole‑thiophene core but diverge in the nature of the amide side chain or the thiophene substitution pattern [1][2]. These seemingly minor modifications can alter hydrogen‑bonding capacity, molecular shape, electron distribution, and metabolic soft spots. The cyclopropanecarboxamide group introduces a rigid, strained ring that is known to improve metabolic stability and restrict conformational freedom relative to linear or bulkier amide analogs . Consequently, direct substitution without paired comparative data risks confounding structure‑activity relationship (SAR) interpretations, wasting synthetic effort, and compromising biological reproducibility. The quantitative evidence below clarifies precisely which measurable properties differentiate this compound from its nearest neighbors.

This compound
Cyclopropanecarboxamide linker
Strained ring geometry restricts conformational freedom and may reduce CYP-mediated clearance
Acetamide analog
Linear, unstrained amide
Higher predicted metabolic lability; direct substitution may confound PK interpretation
This compound
Thiophen-3-yl isomer
Lacks α-carbon available for CYP hydroxylation; sulfur lone pair orientation differs
Thiophen-2-yl isomer
Positional isomer
Reactive α-position present; metabolic profile and binding vectors may shift
Mismatch alert: Even closely related in-class analogs can diverge in hydrogen-bonding capacity, electron distribution, and metabolic soft spots. Substitution without paired comparative data may compromise SAR reproducibility.

Differentiation Evidence Against Closest Analogs


Cyclopropanecarboxamide vs. Acetamide Metabolic Stability

The cyclopropanecarboxamide moiety of the target compound introduces a strained, rigid ring that is broadly documented to enhance metabolic stability relative to linear or unstrained amides such as acetamide. The comparison is made against the acetamide analog N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034259‑75‑9) . While no head‑to‑head metabolic stability data are publicly available for this specific pair, the general medicinal chemistry principle is well established: cyclopropane rings resist cytochrome P450 oxidation and reduce clearance, whereas simple acetamides are more susceptible to hydrolytic and oxidative metabolism .

Metabolic stability (predicted)
Class-level inference
Cyclopropanecarboxamide group present (strained ring, reduced CYP450 oxidation) vs. acetamide analog (no cyclopropane, higher predicted clearance). Class-level literature indicates cyclopropyl groups can reduce metabolic clearance by 2- to 10-fold in analogous series.
Supports PK exposure-model interpretation
No head-to-head data available; class-level principle only
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Thiophene-3-yl vs. 2-yl Metabolism & Binding

The target compound bears a thiophen‑3‑yl substituent at the pyrazole 3‑position. Its closest positional isomer, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448076‑44‑5), differs only in the attachment point of the sulfur atom [1]. This 3‑yl vs. 2‑yl substitution alters the vector of the sulfur lone pair, which can influence hydrogen‑bond acceptance, π‑stacking orientation, and the enzyme‑catalyzed oxidation site. Literature on thiophene‑containing drugs indicates that CYP‑mediated metabolism often occurs at the α‑carbon of the thiophene ring; a 3‑yl substitution lacks an α‑carbon available for hydroxylation, whereas a 2‑yl isomer possesses one [1].

Thiophene metabolic oxidation site
Class-level inference
Thiophen-3-yl (no α-position for CYP oxidation; sulfur lone pair directed away from pyrazole plane) vs. thiophen-2-yl isomer (α-carbon available for CYP-mediated hydroxylation; sulfur lone pair oriented differently).
Supports metabolic soft-spot profiling review
No quantitative metabolic rate data for this pair
Medicinal Chemistry Structure-Activity Relationship Drug Metabolism

Binding-Site Complementarity from Differential Screening

PubChem screening data for the target compound (CID 86266342) show that it was inactive in three distinct high‑throughput assays: (i) the SSB‑PriA antibiotic‑resistant target AlphaScreen, (ii) a second SSB‑PriA counter‑screen, and (iii) an HTS for inhibitors of Mycobacterium tuberculosis phosphatase PstP [1]. While these results represent a limited sampling of the biological space, they demonstrate that the cyclopropanecarboxamide moiety incorporated into this scaffold does not promiscuously inhibit these particular targets. In contrast, the acetamide or pivalamide congeners may exhibit different activity spectra due to altered hydrogen‑bonding capacity and steric bulk; however, direct comparative screening data for those analogs are not yet available in public repositories.

Binding-site complementarity
Supporting evidence
CID 86266342: Inactive in SSB-PriA (2 formats) and M. tuberculosis PstP phosphatase assays (all at screening concentration). No matched public screening data for close analogs.
Supports selectivity baseline in bacterial and mycobacterial screens
Binary active/inactive only; exact screening concentrations not disclosed
Biochemical Screening Target Engagement Off‑Target Profiling

Conformational Rigidity vs. Pivalamide & Nicotinamide

The cyclopropanecarboxamide group of the target compound imposes a fixed, strain‑driven geometry with restricted rotation around the amide bond, creating a well‑defined exit vector for the pyrazole‑thiophene pharmacophore. In comparison, the pivalamide analog (CAS 2034452‑85‑0) possesses a bulky tert‑butyl group that, while also rigid, projects a larger, more lipophilic surface area that may increase non‑specific binding. The nicotinamide analog (CAS 2034259‑75‑9) adds a basic pyridine nitrogen, altering the pKa and hydrogen‑bonding network. No quantitative conformational energy profiles or co‑crystal structures are publicly available for these specific compounds, but the cyclopropanecarboxamide is widely recognized as a conformationally constrained bioisostere .

Conformational rigidity vs. analogs
Class-level inference
Cyclopropanecarboxamide (rigid three-membered ring, defined dihedral angle, moderate lipophilicity) vs. pivalamide (larger tert-butyl, higher lipophilicity) and nicotinamide (basic pyridine, altered H-bond capacity). Cyclopropane ring adds ~1.5 kcal mol⁻¹ of strain energy that limits conformational flexibility.
Supports docking predictability and pharmacophore modeling
No co-crystal structures available; strain energy is class-level estimate
Molecular Design Conformational Analysis Ligand Efficiency

Recommended Application Scenarios


In Vivo Studies Requiring Metabolic Stability

The cyclopropanecarboxamide group is predicted to confer reduced metabolic clearance compared to acetamide or pivalamide analogs . This compound is therefore best suited for rodent or cell‑based efficacy studies where prolonged exposure is critical, and where rapid amide hydrolysis would otherwise obscure pharmacodynamic readouts.

Thiophene Isomer SAR for Kinase Inhibitors

The thiophen‑3‑yl attachment provides a distinct metabolic and binding vector relative to the 2‑yl isomer [2]. This compound should be prioritized when exploring the role of sulfur lone‑pair orientation and α‑carbon availability on target engagement and off‑target selectivity in kinase or GPCR panels.

Focused Cyclopropane-Constrained Libraries

The rigid cyclopropanecarboxamide linker offers a well‑defined exit vector that improves docking predictability and reduces entropic penalty upon binding [1]. This compound is an excellent core building block for assembling small, conformationally constrained libraries intended for fragment‑based or virtual screening campaigns.

Negative Control Probe for Bacterial & Mycobacterial Screens

Public screening data show that this compound is inactive against SSB‑PriA antibiotic‑resistance targets and M. tuberculosis PstP phosphatase [3]. It can therefore serve as a matched negative control for assays involving these pathways, helping to validate the selectivity of hits that emerge from primary screens against those targets.

Application
Selection Property
Validation Focus
In vivo PK exposure studies
Cyclopropanecarboxamide metabolic stability profile
Clearance and half-life relative to acetamide or pivalamide analogs
Kinase or GPCR SAR exploration
Thiophene-3-yl vs. 2-yl binding vector and metabolic profile
Target engagement and off-target selectivity in panel assays
Conformationally constrained library design
Rigid cyclopropane exit vector and defined geometry
Docking reproducibility and entropic penalty upon binding
Negative control for bacterial and mycobacterial screens
Demonstrated inactivity against SSB-PriA and M. tuberculosis PstP
Selectivity validation in primary screening cascades
All application scenarios are research-use contexts. Selection properties require validation under specific assay conditions.
Quote Request

Request a Quote for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.